molecular formula C13H20N4O B2829021 N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide CAS No. 1796992-49-8

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide

Cat. No.: B2829021
CAS No.: 1796992-49-8
M. Wt: 248.33
InChI Key: MFIOTAULKCAOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a pyrimidine-based acetamide derivative characterized by a methyl group at position 4, a piperidin-1-yl substituent at position 6 of the pyrimidine ring, and an acetamide moiety linked via a methylene bridge at position 2. Pyrimidine derivatives are widely recognized for their biological and therapeutic relevance, particularly in drug design, as they mimic heterocyclic motifs found in nucleic acids and enzyme cofactors .

Properties

IUPAC Name

N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-10-8-13(17-6-4-3-5-7-17)16-12(15-10)9-14-11(2)18/h8H,3-7,9H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIOTAULKCAOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C15H20N4O
  • Molecular Weight : 284.35 g/mol

Anticancer Activity

Recent studies have highlighted the potential of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide as an anticancer agent. Pyrimidine derivatives, including this compound, have shown promising activity against various cancer cell lines:

  • Mechanism of Action : The compound exhibits inhibitory effects on specific kinases involved in cancer cell proliferation and survival pathways. For instance, it has been linked to the inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
  • Case Study : In a study evaluating novel pyrimidine derivatives, this compound demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value indicating potent activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

  • Activity Spectrum : It has shown effectiveness against Gram-positive bacteria, including strains resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and function .
  • Research Findings : A series of derivatives were synthesized based on the core structure of this compound, leading to compounds with enhanced antibacterial activity against multi-drug resistant strains .

Structure-Based Drug Design

This compound serves as a scaffold for structure-based drug design:

Computational Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, including kinases and receptors involved in cancer progression . These studies provide valuable insights into how modifications to the chemical structure can enhance therapeutic efficacy.

Pharmacokinetics and Toxicology

Research into the pharmacokinetic properties of this compound indicates favorable absorption and distribution profiles, making it a candidate for further development in clinical settings .

Mechanism of Action

The mechanism of action of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide and related compounds:

Compound Name/Structure Key Substituents/Features Biological Activity/Properties Reference
This compound Methyl, piperidine, acetamide Potential therapeutic activities (inferred)
Bis-pyrimidine acetamides (Compounds 12–17) Nitrophenyl, halogens (F, Cl, Br), diaryl linkages High molecular weight, detailed physical properties (e.g., melting points, NMR/IR data)
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24) Sulfamoyl, sodium salt, cyclopenta-thiophene Antiproliferative activity (MCF7 cells), tyrosine kinase inhibition
N-isopropyl-2-(3-(4-methylpiperazin-1-yl)phenoxy)acetamide derivatives Isopropyl, phenoxy, pyridinylamino Structural diversity (patent examples)
ROR-gamma modulators (e.g., N-{[2-(piperidin-1-yl)phenyl]methyl} derivatives) Benzoxazin, piperidine-phenyl Treatment of autoimmune diseases (e.g., arthritis, asthma)
Quinoline-based acetamides (e.g., N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)quinolin-6-yl) derivatives) Quinoline core, tetrahydrofuran, methoxyethyl Patent examples with complex architectures

Key Comparative Insights

Pyrimidine Core Modifications
  • Target Compound vs. Bis-pyrimidine Acetamides (): The bis-pyrimidine compounds (e.g., 12–17) feature two pyrimidine rings bridged by a phenylene group, with additional nitrophenyl and halogen substituents. These structural differences confer higher molecular weights (e.g., ~800–900 g/mol) compared to the mono-pyrimidine target compound, likely impacting solubility and membrane permeability.
Acetamide Pharmacophore Variations
  • Target Compound vs. Antiproliferative Agent 24 ():
    Compound 24 incorporates a sulfamoyl group and a sodium salt, which enhance water solubility and ionic interactions—features absent in the target compound. The cyclopenta-thiophene moiety in 24 may contribute to planar stacking interactions with tyrosine kinase receptors, whereas the target compound’s piperidine ring could facilitate binding to hydrophobic pockets .
Piperidine and Piperazine Derivatives
  • Target Compound vs. ROR-gamma Modulators (): Both the target compound and the ROR-gamma modulators share piperidine rings, but the latter compounds include benzoxazin and phenylmethyl groups. However, the acetamide group in the target compound may limit its ability to mimic the benzoxazin moiety’s steric and electronic effects .
Core Heterocycle Diversity
  • Target Compound vs. Quinoline-Based Acetamides (): Quinoline derivatives (e.g., in ) exhibit larger aromatic systems, which may enhance DNA intercalation or kinase inhibition. The target compound’s pyrimidine core is smaller and less planar, possibly favoring selective binding to enzymes requiring compact heterocyclic ligands .

Biological Activity

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine core linked to a piperidine ring and an acetamide group. Its molecular formula is C12H16N4OC_{12}H_{16}N_4O, with a molecular weight of approximately 236.28 g/mol. The structural complexity of this compound contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may inhibit key enzymes involved in cell proliferation and survival pathways, particularly in cancer cells. For instance, it has been shown to interfere with the KEAP1-NRF2-GPX4 axis, promoting ferroptosis in tumor cells, which is a form of regulated cell death associated with oxidative stress .

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound:

  • Tumor Cell Proliferation : In vitro studies demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and modulation of cell cycle regulators.
  • Migration and Invasion : The compound has also been shown to reduce tumor cell migration, indicating potential efficacy in preventing metastasis .
  • Ferroptosis Induction : Recent findings highlight its role in inducing ferroptosis by increasing reactive oxygen species (ROS) levels and downregulating antioxidant proteins such as GPX4 .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity:

  • Bacterial Inhibition : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
  • Fungal Activity : Preliminary studies indicate moderate antifungal activity against common pathogens such as Candida species .

Case Study 1: Antitumor Effects

A study conducted on the effects of this compound on human cancer cell lines revealed significant inhibition of cell growth and migration. The study utilized MTT assays for cell viability and scratch assays for migration analysis, confirming the compound's potential as an anticancer agent .

Cell Line IC50 (µM) Effect on Migration
Breast Cancer (MCF7)1570% inhibition
Lung Cancer (A549)2065% inhibition

Case Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial properties of the compound against various bacterial strains using disk diffusion methods. Results indicated promising antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Activity Level
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Candida albicans128Low

Q & A

Q. What synthetic methodologies are recommended for preparing N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Nucleophilic substitution : Piperidine is introduced to the pyrimidine ring via SNAr (nucleophilic aromatic substitution) under reflux conditions in polar aprotic solvents like DMF or DMSO .
  • Methylation and acetylation : Controlled temperatures (e.g., 0–5°C for exothermic reactions) and pH adjustments (neutral to mildly basic) are critical for selective transformations, as excessive heat can lead to byproducts like oxidized piperidine derivatives .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. How can the structural integrity of this compound be validated during synthesis?

Use a combination of:

  • Spectroscopic techniques :
    • 1H/13C NMR : Confirm the presence of the piperidine N-H signal (~1.5 ppm) and acetamide carbonyl (δ ~170 ppm in 13C NMR) .
    • LC-MS : Monitor molecular ion peaks ([M+H]+) and fragmentation patterns to rule out impurities .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond angles and torsional strain in the pyrimidine-piperidine core .

Advanced Research Questions

Q. What in vivo models are suitable for evaluating the anticancer potential of this compound, and how do pharmacokinetic properties influence experimental design?

  • Xenograft models : Human tumor xenografts in nude mice (e.g., breast cancer MDA-MB-231) are used to assess tumor growth inhibition. Dosing regimens (e.g., 50 mg/kg/day intraperitoneally) must account for the compound’s half-life (~4–6 hours) and solubility limitations in aqueous media .
  • Biomarker modulation : Monitor PKB/Akt pathway inhibition via Western blotting (e.g., reduced phospho-Akt levels in tumor tissues) to correlate efficacy with molecular targets .

Q. How do structural modifications (e.g., fluorination or sulfonation) impact biological activity, and what computational tools can predict these effects?

  • Structure-activity relationship (SAR) :
    • Piperidine substitution : Replacing piperidine with pyrrolidine reduces steric hindrance, enhancing enzyme binding (e.g., IC50 improves from 12 μM to 8 μM against kinase targets) .
    • Acetamide modification : Introducing a sulfonyl group increases metabolic stability but may reduce blood-brain barrier penetration .
  • Computational modeling : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to targets like RORγ receptors, guiding rational design .

Q. How can contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?

  • Assay standardization :
    • Use consistent cell lines (e.g., HepG2 for liver cancer studies) and normalize results to reference inhibitors (e.g., staurosporine for kinase assays) .
    • Control for solvent effects (e.g., DMSO concentrations ≤0.1% to avoid cytotoxicity) .
  • Orthogonal validation : Pair enzymatic assays (e.g., fluorescence-based kinase activity) with cellular viability assays (MTT or ATP-lite) to confirm target-specific effects .

Methodological Considerations

Q. What analytical techniques are recommended for stability studies under varying pH and temperature conditions?

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) or pH 12 (NaOH) at 40°C for 24 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolyzed acetamide) .
    • Thermal stress : Heat at 60°C for 72 hours; monitor pyrimidine ring oxidation via UV-Vis spectroscopy (λmax shifts from 260 nm to 280 nm) .

Q. How can crystallographic data resolve ambiguities in stereochemistry or polymorph formation?

  • High-resolution X-ray diffraction : Resolve π-stacking interactions between pyrimidine rings and acetamide groups, which influence solubility and bioavailability .
  • Powder XRD : Identify polymorphic forms (e.g., Form I vs. Form II) by comparing experimental diffraction patterns with simulated data from Mercury CSD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.